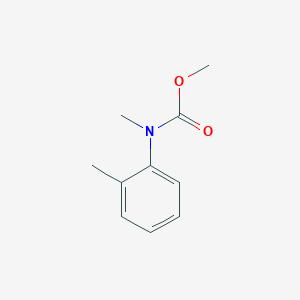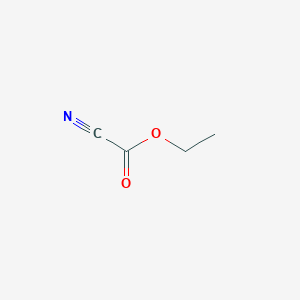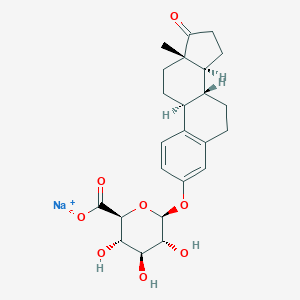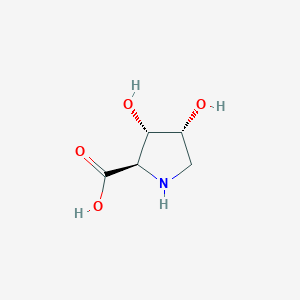![molecular formula C12H14N2O5 B023123 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one CAS No. 383897-60-7](/img/structure/B23123.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidine nucleosides. It is commonly known as Ribavirin and has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of Ribavirin is not fully understood. It is believed to work by inhibiting viral replication and inducing mutagenesis. Ribavirin is a prodrug that is converted to its active form, ribavirin triphosphate, inside the cell. Ribavirin triphosphate inhibits viral RNA polymerase, which is essential for viral replication. Ribavirin also induces mutagenesis by causing errors in viral RNA replication, leading to the production of non-functional viral particles.
Biochemical and Physiological Effects:
Ribavirin has various biochemical and physiological effects. It has been found to cause hemolytic anemia, which is a condition characterized by the destruction of red blood cells. Ribavirin has also been found to cause teratogenic effects, which can lead to birth defects in pregnant women. Additionally, Ribavirin has been found to modulate the immune system, leading to the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ribavirin has several advantages and limitations for lab experiments. Its antiviral properties make it a valuable tool for studying viral infections. Ribavirin can also be used to study the effects of mutagenesis on viral replication. However, Ribavirin's hemolytic anemia and teratogenic effects make it unsuitable for certain types of experiments, particularly those involving pregnant animals.
Zukünftige Richtungen
There are several future directions for Ribavirin research. One area of research is the development of new synthetic methods for Ribavirin. Another area of research is the development of new applications for Ribavirin, particularly in the treatment of autoimmune diseases. Additionally, there is a need for further research into the mechanism of action of Ribavirin, particularly its effects on the immune system. Finally, there is a need for further research into the safety and efficacy of Ribavirin, particularly in pregnant women.
Synthesemethoden
Ribavirin can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 2,6-diaminopurine-9-β-D-ribofuranoside in the presence of a Lewis acid catalyst. The resulting compound is then treated with an acid to remove the acetyl groups, leading to the formation of Ribavirin.
Wissenschaftliche Forschungsanwendungen
Ribavirin has been extensively studied for its various applications in scientific research. It has been found to have antiviral, anticancer, and immunomodulatory properties. Ribavirin has been used in the treatment of viral infections such as hepatitis C, respiratory syncytial virus, and Lassa fever. It has also been used in the treatment of certain types of cancer, including leukemia and lymphoma. Additionally, Ribavirin has been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
Eigenschaften
CAS-Nummer |
383897-60-7 |
|---|---|
Produktname |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-6-2-7-4-14(12(17)13-11(7)18-6)10-3-8(16)9(5-15)19-10/h2,4,8-10,15-16H,3,5H2,1H3/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
PRUTYPUPPIPZBT-IVZWLZJFSA-N |
Isomerische SMILES |
CC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Kanonische SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Synonyme |
6-METHYL-3-(BETA-D-2-DEOXY-RIBOFURANOSYL)FURANO[2,3-D]PYRIMIDIN-2-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
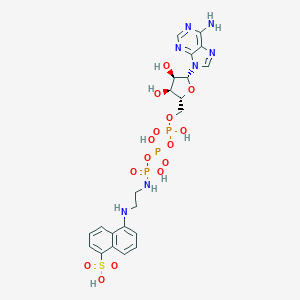
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
